
3-methyl-3-(2-methylpropyl)pentanedioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-3-(2-methylpropyl)pentanedioic Acid, also known as Pentanedioic acid, 3- (2-methylpropyl)-, is a chemical compound with the molecular formula C9 H16 O4 . It is used in synthetic chemistry as a reference tool and is considered an impurity .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9 H16 O4 . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.22 . The compound has a predicted boiling point of 333.0±15.0 °C and a predicted density of 1.103±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Biofuel Production and Metabolic Engineering A study by Cann and Liao (2009) discusses the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, through metabolic engineering of microorganisms. These compounds, including related structural isomers, hold potential as biofuels, showcasing an application of derivatives of 3-methyl-3-(2-methylpropyl)pentanedioic acid in renewable energy research (Cann & Liao, 2009).
Organic Synthesis and Chemical Characterization Research by Young, Buse, and Heathcock (2003) on the synthesis of 2‐Methyl‐2‐(Trimethylsiloxy)Pentan‐3‐one, an intermediate in organic synthesis, reflects the broader chemical exploration and manipulation of compounds similar to this compound. This work contributes to our understanding of synthetic routes and chemical properties of complex organic molecules (Young, Buse, & Heathcock, 2003).
Environmental Chemistry and Aerosol Analysis Jaoui et al. (2005) explored the identification and quantification of aerosol polar oxygenated compounds, including multi-functional organic compounds arising from the oxidation of monoterpenes. This study illuminates the environmental impact and atmospheric chemistry of naturally occurring and anthropogenic compounds, offering insights into the fate and transformation of substances structurally related to this compound (Jaoui et al., 2005).
Catalysis and Chemical Reactions Investigations into the selective extraction and separation of iron(III) using 4-methylpentan-2-ol by Gawali and Shinde (1974) showcase the application of related compounds in catalysis and material science. This research has implications for the development of novel methods for the extraction and purification of metals, highlighting a practical application in industrial chemistry (Gawali & Shinde, 1974).
Anticancer Research The work by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs underscores the significance of structurally related compounds in medicinal chemistry. These complexes, through their structural and functional diversity, offer promising avenues for the development of new therapeutic agents (Basu Baul et al., 2009).
Propiedades
IUPAC Name |
3-methyl-3-(2-methylpropyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-7(2)4-10(3,5-8(11)12)6-9(13)14/h7H,4-6H2,1-3H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCFGKVFLVAWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2696634.png)
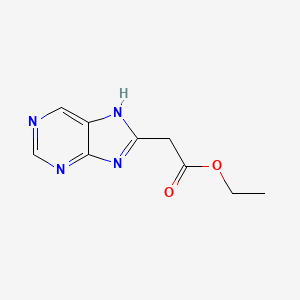
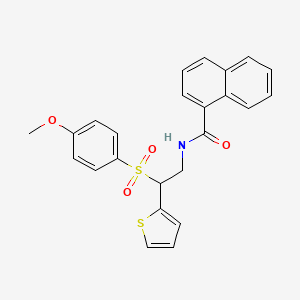
![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)
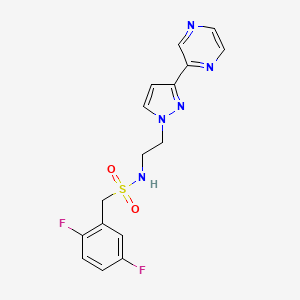
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)
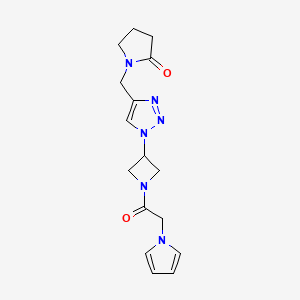

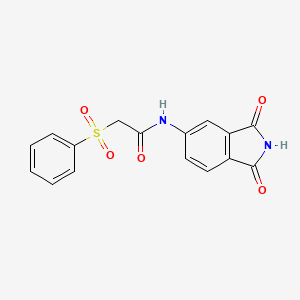
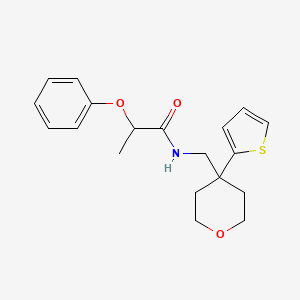

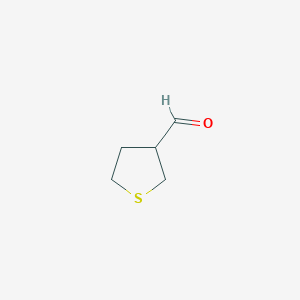
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2696654.png)
